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Compound of Interest

Compound Name: Cdk8-IN-14

Cat. No.: B12385191

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-leukemic properties of Cdk8-
IN-14, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). Cdk8-IN-14, also
identified as compound 12, has demonstrated significant potential in preclinical studies for the
treatment of acute myeloid leukemia (AML).[1][2][3][4] This document outlines the quantitative
data supporting its efficacy, detailed experimental protocols for its evaluation, and a visual
representation of its mechanism of action and experimental workflows.

Core Efficacy and Potency of Cdk8-IN-14

Cdk8-IN-14 exhibits potent inhibitory activity against CDK8 and demonstrates significant anti-
proliferative effects in AML cell lines. The key quantitative metrics of its efficacy are

summarized below.

Parameter Value Cell Line(s) Reference
CDK8 IC50 39.2 +6.3nM - [11[21[3]
GC50 (Anti-

0.02 +0.01 uM MOLM-13 [11[21[3]

proliferative Activity)

0.03 + 0.01 pM MV4-11 [1][2][3]
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Mechanism of Action: Targeting the STAT Signaling
Pathway

Cdk8-IN-14 exerts its anti-leukemic effects by inhibiting the phosphorylation of key downstream
targets in the STAT signaling pathway. Specifically, it has been shown to inhibit the
phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2][3] The
constitutive activation of the JAK-STAT pathway is a known driver of leukemogenesis,
promoting cell proliferation, survival, and self-renewal of leukemia stem cells.[5][6][7] By
blocking CDK8-mediated phosphorylation of STAT1 and STAT5, Cdk8-IN-14 disrupts these
pro-leukemic signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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